

Synthesis and Isotopic Purity of Oxypurinol-¹³C, ¹⁵N₂: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and the analytical methodology for determining the isotopic purity of Oxypurinol-¹³C,¹⁵N₂. This isotopically labeled analog of Oxypurinol, the primary active metabolite of the gout medication Allopurinol, serves as a crucial internal standard for pharmacokinetic and metabolic studies.

Proposed Synthesis of Oxypurinol-¹³C,¹⁵N₂

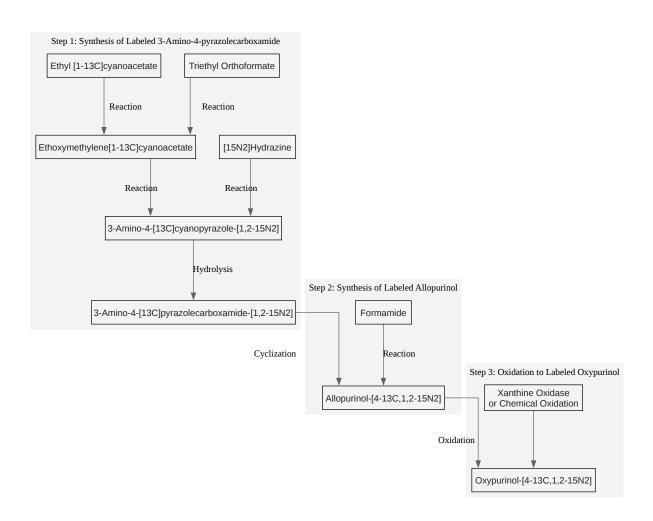
The synthesis of Oxypurinol- 13 C, 15 N₂ can be approached via the synthesis of its isotopically labeled precursor, Allopurinol- 13 C, 15 N₂, followed by its oxidation. A plausible route, adapted from known syntheses of Allopurinol, involves the construction of a labeled pyrazole ring followed by cyclization to form the pyrazolopyrimidine core.

A potential starting point for the introduction of the ¹³C and ¹⁵N isotopes is through the use of labeled sodium nitrite (Na¹⁵NO₂) and a ¹³C-labeled precursor for the pyrazole ring, such as diethyl [1,3-¹³C₂]-malonate.

Signaling Pathway for the Proposed Synthesis

The following diagram illustrates the proposed synthetic pathway for Oxypurinol-13C,15N2.





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Caption: Proposed synthetic pathway for Oxypurinol-13C,15N2.



Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-Amino-4-[13C]pyrazolecarboxamide-[1,2-15N2]

- Reaction of Labeled Precursors: React ethyl [1-13C]cyanoacetate with triethyl orthoformate to yield ethoxymethylene[1-13C]cyanoacetate.
- Cyclization: Treat the resulting ethoxymethylene[1-¹³C]cyanoacetate with [¹⁵N₂]hydrazine in a suitable solvent such as ethanol. This reaction forms 3-amino-4-[¹³C]cyanopyrazole-[1,2¹⁵N₂].
- Hydrolysis: Hydrolyze the nitrile group of 3-amino-4-[¹³C]cyanopyrazole-[1,2-¹⁵N₂] using a strong acid, such as sulfuric acid, to produce 3-amino-4-[¹³C]pyrazolecarboxamide-[1,2-¹⁵N₂].

Step 2: Synthesis of Allopurinol-[4-13C,1,2-15N2]

- Ring Closure: Heat the 3-amino-4-[13C]pyrazolecarboxamide-[1,2-15N2] with formamide. This cyclization reaction yields Allopurinol-[4-13C,1,2-15N2].[1][2][3]
- Purification: Purify the crude product by recrystallization from a suitable solvent system.

Step 3: Oxidation to Oxypurinol-[4-13C,1,2-15N2]

- Enzymatic or Chemical Oxidation: Convert the labeled Allopurinol to Oxypurinol. This can be achieved enzymatically using xanthine oxidase or through chemical oxidation.[4][5]
- Purification: Purify the final product, Oxypurinol-[4-13C,1,2-15N2], using techniques such as recrystallization or column chromatography to achieve high chemical purity.

Data Presentation: Synthesis

The following table provides a template for recording quantitative data during the synthesis of Oxypurinol- 13 C, 15 N₂.



Step	Reactant	Molar Mass (g/mol)	Amount (mmol)	Yield (g)	Yield (%)	Purity (%)
1	Ethyl [1- ¹³ C]cyanoa cetate					
1	[¹⁵ N2]Hydra zine	_				
2	3-Amino-4- [¹³C]pyrazo lecarboxa mide-[1,2- ¹⁵N₂]					
3	Allopurinol- [4- ¹³ C,1,2- ¹⁵ N ₂]	-				
Final Product	Oxypurinol- [4- ¹³ C,1,2- ¹⁵ N ₂]	-				

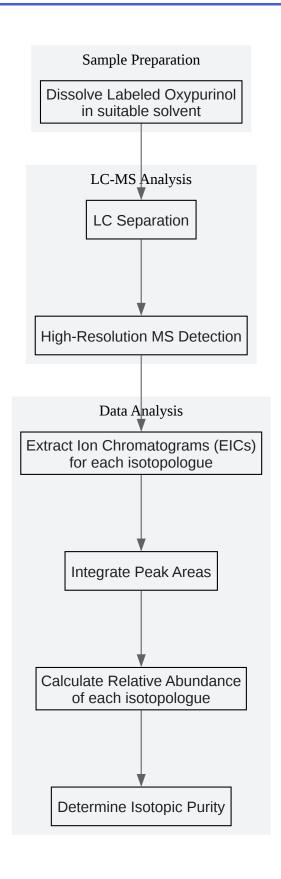
Isotopic Purity Determination

The isotopic purity of the synthesized Oxypurinol-¹³C,¹⁵N₂ is critical for its use as an internal standard. High-resolution liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this analysis.

Experimental Workflow: Isotopic Purity Analysis

The following diagram outlines the workflow for determining the isotopic purity of Oxypurinol- ^{13}C , $^{15}N_2$ using LC-MS.





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Caption: Workflow for isotopic purity analysis by LC-MS.



Experimental Protocol: Isotopic Purity Analysis by LC-MS

• Sample Preparation: Accurately weigh and dissolve the synthesized Oxypurinol-¹³C,¹⁵N₂ in a suitable solvent compatible with the LC-MS system (e.g., a mixture of water and methanol with a small amount of formic acid).

• LC Separation:

- Inject the sample into a liquid chromatograph equipped with a suitable column (e.g., a C18 reversed-phase column).
- Use a gradient elution program with mobile phases such as water with 0.1% formic acid
 (A) and acetonitrile with 0.1% formic acid
 (B) to achieve good separation of Oxypurinol from any potential impurities.

MS Detection:

- Couple the LC system to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF)
 or Orbitrap mass spectrometer).
- Operate the mass spectrometer in a positive or negative electrospray ionization (ESI) mode.
- Acquire full-scan mass spectra over a relevant m/z range to include the molecular ions of unlabeled Oxypurinol and its labeled isotopologues.

Data Analysis:

- o From the full-scan data, extract the ion chromatograms (EICs) for the expected m/z values of the different isotopologues of Oxypurinol. The theoretical monoisotopic mass of unlabeled Oxypurinol (C₅H₄N₄O₂) is approximately 152.033 g/mol . The fully labeled Oxypurinol-¹³C,¹⁵N₂ will have a mass increase of approximately 3 Da (one ¹³C and two ¹⁵N atoms).
- Integrate the peak areas of the EICs for each isotopologue.



- Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all detected isotopologues.
- The isotopic purity is expressed as the percentage of the desired fully labeled isotopologue relative to the sum of all isotopologues.

Data Presentation: Isotopic Purity

The following table should be used to summarize the quantitative data from the isotopic purity analysis.

Isotopologue	Theoretical m/z	Observed m/z	Peak Area	Relative Abundance (%)
Unlabeled (M)	_			
M+1	_			
M+2	_			
M+3 (¹³ C, ¹⁵ N ₂) (Target)				
Other Isotopologues	_			
Total	100.0			

Isotopic Purity (%): [Relative Abundance of M+3 (13C,15N2)]

This technical guide provides a foundational framework for the synthesis and isotopic purity assessment of Oxypurinol-13C,15N₂. Researchers and scientists can adapt and optimize these proposed protocols to meet their specific experimental needs and available resources.

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